2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine
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Overview
Description
2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine typically involves the reaction of 2-cyanopyridine with ethylenediamine The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce imidazolines.
Scientific Research Applications
2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
- 1H-Imidazole, 2-heptadecyl-4,5-dihydro-
Uniqueness
2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine is unique due to the presence of both an imidazole and a pyridine ring, along with a sulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
40689-03-0 |
---|---|
Molecular Formula |
C9H11N3S |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H11N3S/c1-2-4-10-8(3-1)7-13-9-11-5-6-12-9/h1-4H,5-7H2,(H,11,12) |
InChI Key |
DNFDOYSZAXDQJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=CC=N2 |
Origin of Product |
United States |
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